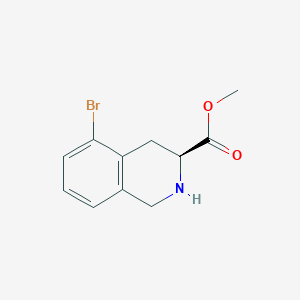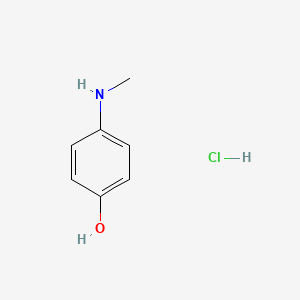
4-(Methylamino)phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylamino)phenol hydrochloride is an organic compound with the chemical formula C9H13NO.ClH. It is a white crystalline solid that is slightly soluble in water, methanol, and DMSO. This compound is commonly used in various fields, including pharmaceuticals, cosmetics, and industrial applications, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(Methylamino)phenol hydrochloride typically involves the reaction of N-methyl tyramine with hydrochloric acid. The reaction proceeds as follows:
- N-methyl tyramine is reacted with hydrochloric acid.
- The reaction mixture is filtered to obtain pure this compound as a solid .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reaction of N-methyl tyramine with hydrochloric acid.
- Filtration and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Methylamino)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4-(Methylamino)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in biochemical assays and as a reagent in molecular biology.
Medicine: Utilized in the synthesis of pharmaceuticals, including antidepressants and anti-seismic drugs.
Industry: Applied in the production of dyes, pigments, and as a stabilizer in cosmetic formulations
Mechanism of Action
The mechanism of action of 4-(Methylamino)phenol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets enzymes and receptors involved in metabolic pathways.
Pathways Involved: The compound influences pathways related to neurotransmitter synthesis and degradation, leading to its effects on mood and neurological functions
Comparison with Similar Compounds
- N-Methyltyramine hydrochloride
- N-Methyl-p-tyramine Hydrochloride
- 4-Hydroxy-N-Methylphenethylamine Hydrochloride
Comparison: 4-(Methylamino)phenol hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and application profiles, making it valuable in specialized industrial and pharmaceutical applications .
Properties
Molecular Formula |
C7H10ClNO |
|---|---|
Molecular Weight |
159.61 g/mol |
IUPAC Name |
4-(methylamino)phenol;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-8-6-2-4-7(9)5-3-6;/h2-5,8-9H,1H3;1H |
InChI Key |
RYICQDJQKKZIMK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


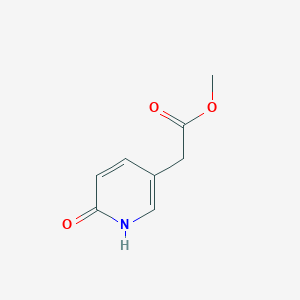
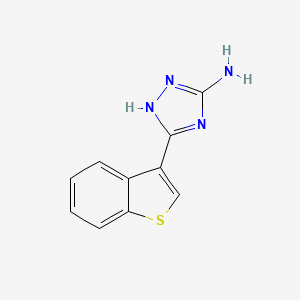
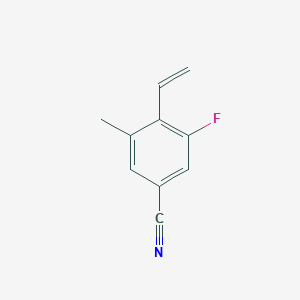
![Furo[2,3-b]pyridine-4-carbonitrile](/img/structure/B13665192.png)
![(R)-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine](/img/structure/B13665200.png)
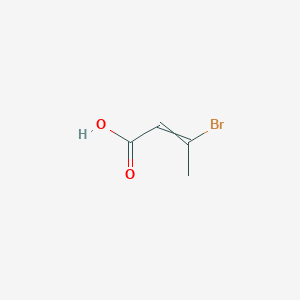
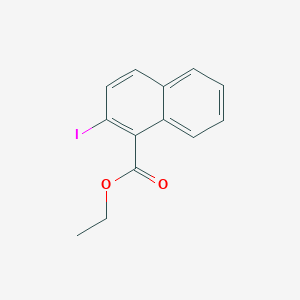
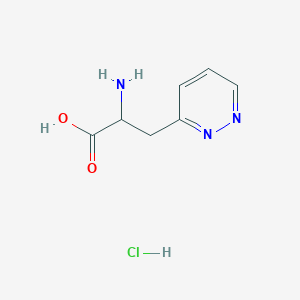
![1-Oxa-8-thiaspiro[5.5]undecan-4-one](/img/structure/B13665221.png)
![2-(Benzo[d]thiazol-2-yl)-3-((2-nitrobenzyl)oxy)-1H-inden-1-one](/img/structure/B13665229.png)
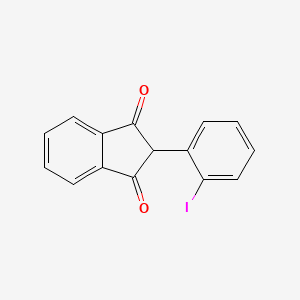
![9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline](/img/structure/B13665253.png)
